N-(3-{[(4-Chlorophenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide
N-(3-{[(4-Chlorophenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
879030-72-5
VCID:
VC0364838
InChI:
InChI=1S/C15H15ClN4O2/c16-12-4-2-11(3-5-12)14(21)19-6-1-7-20-15(22)13-10-17-8-9-18-13/h2-5,8-10H,1,6-7H2,(H,19,21)(H,20,22)
SMILES:
C1=CC(=CC=C1C(=O)NCCCNC(=O)C2=NC=CN=C2)Cl
Molecular Formula:
C15H15ClN4O2
Molecular Weight:
318.76g/mol
N-(3-{[(4-Chlorophenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide
CAS No.: 879030-72-5
Main Products
VCID: VC0364838
Molecular Formula: C15H15ClN4O2
Molecular Weight: 318.76g/mol
CAS No. | 879030-72-5 |
---|---|
Product Name | N-(3-{[(4-Chlorophenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide |
Molecular Formula | C15H15ClN4O2 |
Molecular Weight | 318.76g/mol |
IUPAC Name | N-[3-[(4-chlorobenzoyl)amino]propyl]pyrazine-2-carboxamide |
Standard InChI | InChI=1S/C15H15ClN4O2/c16-12-4-2-11(3-5-12)14(21)19-6-1-7-20-15(22)13-10-17-8-9-18-13/h2-5,8-10H,1,6-7H2,(H,19,21)(H,20,22) |
Standard InChIKey | BWLMEVMMZQXGIN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)NCCCNC(=O)C2=NC=CN=C2)Cl |
Canonical SMILES | C1=CC(=CC=C1C(=O)NCCCNC(=O)C2=NC=CN=C2)Cl |
Solubility | 47.8 [ug/mL] |
PubChem Compound | 6498584 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume